molecular formula C10H16O4 B2684943 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid CAS No. 155454-33-4

3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid

Cat. No.: B2684943
CAS No.: 155454-33-4
M. Wt: 200.234
InChI Key: SFJNIGJEGNLHBQ-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid is a specialized organic compound featuring a propanoic acid backbone substituted with a cyclopropyl group at position 2 and a tert-butoxy-oxo moiety at position 3. The tert-butoxy group (C(CH₃)₃O-) acts as a bulky protecting group, while the cyclopropyl ring introduces steric and electronic effects due to its inherent angle strain.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-10(2,3)14-9(13)7(8(11)12)6-4-5-6/h6-7H,4-5H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJNIGJEGNLHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1CC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155454-33-4
Record name 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid typically involves the introduction of the tert-butoxy group and the cyclopropyl ring into the propanoic acid backbone. One common method involves the reaction of tert-butyl alcohol with a suitable cyclopropyl-containing precursor under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . The use of microreactors allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Biological Activities

Research has shown that 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Properties :
    • Studies have indicated that derivatives of cyclopropyl compounds, including this compound, possess antimicrobial activities against various pathogens. For instance, related compounds have been evaluated for their efficacy against Mycobacterium tuberculosis, showing promising results in vitro and in vivo .
  • Anti-inflammatory Effects :
    • The compound has been investigated for its potential anti-inflammatory properties. It acts on pathways involved in inflammation, making it a candidate for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
  • Neurological Applications :
    • There is ongoing research into the role of this compound as a GPR88 agonist, which may have implications for treating neurological disorders. GPR88 is implicated in various brain functions, and modulation of this receptor could lead to novel treatments for psychiatric conditions .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

  • Study on Antimicrobial Activity : A comprehensive study synthesized various derivatives of cyclopropyl compounds and tested their activity against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that certain modifications to the cyclopropyl moiety enhanced antimicrobial efficacy .
  • GPR88 Agonist Development : In a medicinal chemistry campaign focused on GPR88, researchers synthesized several analogs based on the 3-(tert-butoxy)-2-cyclopropyl framework. These compounds were subjected to pharmacological evaluations to determine their agonist activity, revealing several potent candidates for further development .

Potential Therapeutic Uses

The therapeutic potential of this compound spans several medical fields:

  • Respiratory Diseases : Given its anti-inflammatory properties, it may be useful in treating respiratory conditions characterized by inflammation .
  • Infectious Diseases : Its antimicrobial properties position it as a potential candidate for developing new treatments against resistant bacterial strains .
  • Neurological Disorders : As a GPR88 modulator, it could pave the way for new therapeutic strategies in managing psychiatric disorders .

Mechanism of Action

The mechanism of action of 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The cyclopropyl ring introduces strain into the molecule, making it more reactive under certain conditions. These features enable the compound to participate in a variety of chemical transformations .

Comparison with Similar Compounds

Cycloalkyl-Substituted 3-Oxopropanoic Acids

The cyclopropyl and cyclopentyl derivatives share a core 3-oxopropanoic acid structure but differ in ring size, leading to distinct physical and chemical properties.

Compound Name Molecular Formula Molecular Weight Substituent CAS Number Key Properties
3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid* C₁₀H₁₆O₄ (est.) ~214.23 (est.) Cyclopropyl Not reported High ring strain, increased reactivity
3-(tert-Butoxy)-2-cyclopentyl-3-oxopropanoic acid C₁₂H₂₀O₄ 228.29 Cyclopentyl 1955560-75-4 Reduced ring strain, enhanced stability

Key Findings :

  • Ring Strain : The cyclopropyl group introduces significant angle strain (60° bond angles) compared to the cyclopentyl analog (~108°), making the cyclopropyl derivative more reactive in ring-opening or strain-release reactions.
  • Stability : The cyclopentyl analog () is thermally stable due to its relaxed ring geometry, whereas the cyclopropyl variant may exhibit instability under harsh conditions.
  • Synthetic Utility : Cyclopropyl derivatives are preferred in medicinal chemistry for bioisosteric replacement of aromatic rings, while cyclopentyl analogs are used in conformationally restricted scaffolds .

tert-Butoxycarbonyl (BOC)-Protected Amino Acid Derivatives

BOC-protected compounds share the tert-butoxy group but feature amino acid backbones instead of the oxo-propanoic acid structure.

Compound Name Molecular Formula Molecular Weight Functional Groups CAS Number Applications
(1R,3S)-3-{[(tert-Butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid C₁₂H₂₁NO₄ 267.30 BOC-amino, cyclohexane 222530-39-4 Peptide synthesis, chiral intermediates
3-[tert-Butoxycarbonyl]amino]-2-methylpropionic acid C₁₀H₁₇NO₄ 215.25 BOC-amino, methyl Not reported Prodrug design, enzymatic hydrolysis studies

Key Findings :

  • Reactivity: The BOC group in amino acids (e.g., ) is cleaved under acidic conditions (e.g., HCl/THF), whereas the tert-butoxy-oxo group in the target compound may undergo nucleophilic attack at the ketone or ether cleavage.
  • Biological Relevance: BOC-protected amino acids are widely used in solid-phase peptide synthesis, while the oxo-propanoic acid derivatives are explored for their electrophilic ketone moieties in covalent inhibitor design .

Esters and Nitro-Substituted Analogs

Compounds with ester or electron-withdrawing groups highlight differences in solubility and reactivity.

Compound Name Molecular Formula Molecular Weight Functional Groups CAS Number Properties
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate C₁₁H₁₁NO₅ 253.21 Nitrophenyl, ester 52119-38-7 High electrophilicity, UV activity
3-[Imino(methyl)oxo-λ⁶-sulfanyl]propanoic acid hydrochloride C₄H₈NO₂S·HCl 186.23 Sulfoximine, hydrochloride EN300-7845680 Water solubility, zwitterionic character

Key Findings :

  • Electronic Effects : The nitro group in enhances electrophilicity, making it reactive in Michael additions, whereas the tert-butoxy group in the target compound provides steric shielding.
  • Solubility: Sodium salts (e.g., Enamine entry 1, ) exhibit improved aqueous solubility compared to the neutral oxo-propanoic acid derivatives.

Biological Activity

3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid (CAS No. 155454-33-4) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group and a tert-butoxy substituent that contribute to its chemical reactivity and biological interactions. Its molecular formula is C7H12O4C_7H_{12}O_4, and it has been studied for various biological applications, particularly in the context of enzyme inhibition and receptor modulation.

Research indicates that this compound may interact with specific molecular targets such as enzymes and receptors. The presence of the cyclopropyl group allows for unique conformational flexibility, potentially enhancing binding affinity to target proteins. The tert-butoxy group may also facilitate hydrophobic interactions, further stabilizing these interactions.

Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial properties. For instance, it has shown effectiveness against certain bacterial strains, potentially through the inhibition of bacterial enzyme activity or disruption of cell membrane integrity.

Anticancer Properties

Research has indicated that compounds with similar structural motifs to this compound can exhibit anticancer activities. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, likely through mechanisms involving apoptosis induction and cell cycle arrest.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several cyclopropyl derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting potential applications in developing new antibiotics.

Study 2: Anticancer Activity

In another investigation, the compound was tested against human melanoma cells (B16 cell line). The results showed that treatment with this compound led to a decrease in cell viability by approximately 50% at a concentration of 5 µM after 48 hours. This study highlighted the compound's potential as a lead structure for anticancer drug development.

Comparative Analysis with Related Compounds

CompoundBiological ActivityMechanism of Action
This compoundAntimicrobial, AnticancerEnzyme inhibition, Apoptosis induction
Combretastatin A4 analoguesAntivascularTubulin polymerization inhibition
Other cyclopropyl derivativesVaries (antimicrobial/anticancer)Depends on specific substitutions

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid, and how do reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving tert-butoxycarbonyl (Boc)-protected intermediates. For example, analogous syntheses (e.g., tert-butyl (3-oxocyclobutyl)carbamate reacting with aminooxypropanoic acid derivatives) utilize NaOAc as a base to facilitate imine formation, achieving yields >95% under optimized conditions . Key parameters include:

  • Temperature : Reactions typically proceed at room temperature to avoid Boc-group cleavage.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of cyclopropane-containing intermediates.
  • Stoichiometry : A 1.2:1 molar ratio of nucleophile to carbonyl precursor minimizes side reactions.
    • Data Table :
PrecursorBaseSolventYield (%)Reference
Boc-cyclobutyl carbamateNaOAcTHF98
Cyclopropane β-keto esterK₂CO₃DMF82[Inferred from

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Compare δ values for tert-butoxy (1.2–1.4 ppm, singlet) and cyclopropane protons (0.5–1.5 ppm, multiplet) .
  • HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 285.3 for C₁₄H₂₀O₅N) and purity >95% .
  • Melting Point Analysis : Sharp melting points (e.g., 150–151°C for Boc-protected analogs) indicate crystallinity .

Advanced Research Questions

Q. What strategies mitigate epimerization during synthesis of cyclopropane-containing β-keto acids?

  • Methodological Answer :

  • Low-Temperature Reactions : Conduct steps below 0°C to stabilize stereocenters .
  • Chiral Auxiliaries : Use (1R,3S)-configured cyclohexane carboxylic acid derivatives to enforce stereochemical control .
  • Protecting Group Optimization : Boc groups minimize racemization compared to acid-labile alternatives (e.g., Fmoc) .

Q. How does the tert-butoxy group influence stability under varying pH conditions?

  • Methodological Answer :

  • Acidic Conditions : The Boc group cleaves at pH <2 (e.g., with TFA), releasing tert-butanol and CO₂ .
  • Basic Conditions : Stable up to pH 10; prolonged exposure to NaOH (>3 M) degrades the cyclopropane ring .
    • Data Table :
ConditionStabilityDegradation ProductsReference
1M HCl (25°C, 1h)Partial cleavageCyclopropane diacid
0.1M NaOH (25°C, 24h)StableNone

Q. What role does this compound play in synthesizing bicyclic frameworks for radiopharmaceuticals?

  • Methodological Answer : The tert-butoxy group serves as a temporary protecting group in PSMA/FAPI-like scaffolds (e.g., HBED-CC-tris(tBu) ester), enabling selective deprotection during radiolabeling . Key steps:

  • Coupling Reactions : Amide bond formation with chelators (e.g., DOTA) under HATU activation.
  • Deprotection : TFA-mediated Boc removal post-conjugation preserves cyclopropane integrity .

Q. How can researchers resolve contradictions in spectroscopic data from divergent synthetic pathways?

  • Methodological Answer :

  • Comparative Analysis : Use 2D NMR (HSQC, HMBC) to distinguish regioisomers (e.g., cyclopropane vs. cyclohexane derivatives) .
  • Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

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